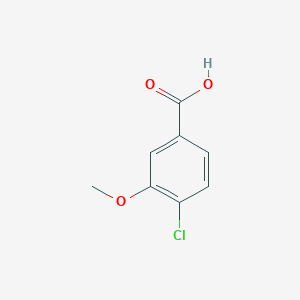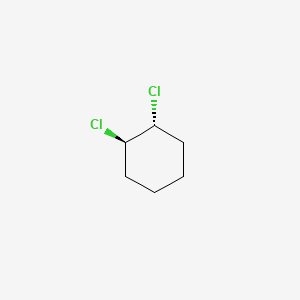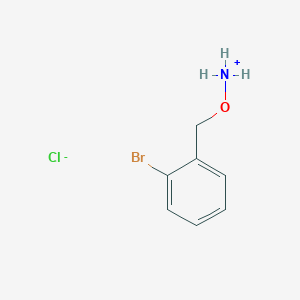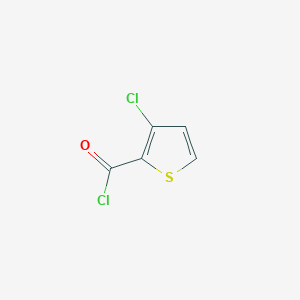
3-Iodophenyl isocyanate
Overview
Description
It is a mono-iodo derivatization reagent commonly used in organic synthesis and analytical chemistry . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 3-iodoaniline with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{I}-\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{I}-\text{NCO} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more efficient reagents to minimize the risks associated with phosgene. Alternative methods include the use of carbonyl diimidazole or triphosgene as substitutes for phosgene .
Chemical Reactions Analysis
Types of Reactions: 3-Iodophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water, to form carbamic acids.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often in the presence of a base catalyst.
Thiols: React to form thiocarbamates, typically under base-catalyzed conditions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
3-Iodophenyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a derivatization reagent in analytical chemistry for the quantification of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a labeling reagent for biomolecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 3-iodophenyl isocyanate involves the reactivity of the isocyanate group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable covalent bonds. The iodine atom on the phenyl ring can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Iodophenyl isocyanate: Similar structure but with the iodine atom in the para position.
3,4-(Methylenedioxy)phenyl isocyanate: Contains a methylenedioxy group instead of an iodine atom.
3,5-Dimethoxyphenyl isocyanate: Contains methoxy groups instead of an iodine atom.
Uniqueness: 3-Iodophenyl isocyanate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other phenyl isocyanates. The iodine atom enhances the compound’s electrophilicity and can participate in specific interactions, making it valuable in various synthetic and analytical applications .
Properties
IUPAC Name |
1-iodo-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSQANBVKPXBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403726 | |
| Record name | 3-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-56-9 | |
| Record name | 3-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)



